N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide
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Overview
Description
This compound is part of the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation . This method is favored for its efficiency and eco-friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins involved in microbial growth, thereby exhibiting antimicrobial properties . Molecular docking studies have revealed its binding patterns and stability within the active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have an additional benzene ring, which can enhance their biological activity.
Uniqueness
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-3-14(19)16-12-6-4-11(5-7-12)13-8-18-10(2)9-20-15(18)17-13/h4-9H,3H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDHAIBCKPUMJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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